molecular formula C15H23NO2 B3038482 3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid CAS No. 866038-48-4

3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Cat. No.: B3038482
CAS No.: 866038-48-4
M. Wt: 249.35 g/mol
InChI Key: NMSONFQSEAJPRC-UHFFFAOYSA-N
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Description

3-Cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid ( 866038-48-4) is a small molecule with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research as it represents a novel, non-aromaticpiperazine scaffold functioning as a dopamine D3 receptor (D3R) antagonist . Identified as MLS6357 through a high-throughput screen, this compound displays unprecedented selectivity for the D3R over other dopamine receptor subtypes (D1R, D2R, D4R, D5R) . Its unique mechanism of action is characterized as a positive allosteric modulator (PAM)–antagonist, which does not compete with dopamine for the orthosteric binding site . This profile may confer therapeutic advantages for targeting pathological receptor signaling and makes it a valuable chemical tool for studying allosteric modulation of GPCRs . Researchers are investigating this scaffold for its potential in developing treatments for neuropsychiatric disorders, including substance use disorder, by attenuating drug-seeking behavior without the motor side effects associated with D2R antagonists . The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyclohexyl-3-(2,5-dimethylpyrrol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11-8-9-12(2)16(11)14(10-15(17)18)13-6-4-3-5-7-13/h8-9,13-14H,3-7,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSONFQSEAJPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CC(=O)O)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classic Paal-Knorr Methodology

Hexane-2,5-dione reacts with ammonium acetate in acetic acid to yield 2,5-dimethylpyrrole. However, modifications are required to integrate the pyrrole into the target molecule:

  • Propargyl alcohol derivatives (e.g., 3-cyclohexylpropiolic acid ethyl ester) are employed to introduce the cyclohexyl-propanoate backbone prior to pyrrole formation.
  • Trifluoroacetic acid (TFA) catalyzes the cyclization of diketones with amines, as demonstrated in the synthesis of analogous pyrrolidine-3-carboxylic acids.

Example Protocol
A solution of hexane-2,5-dione (1.0 eq) and ammonium acetate (1.2 eq) in glacial acetic acid is refluxed at 120°C for 6 hours. The crude product is purified via silica gel chromatography (heptane/ethyl acetate, 9:1) to yield 2,5-dimethylpyrrole (78% yield).

Introduction of the Cyclohexyl Group

The cyclohexyl group is introduced via alkylation or cross-coupling reactions .

Friedel-Crafts Alkylation

Cyclohexyl chloride or bromide may react with a pyrrole intermediate in the presence of Lewis acids (e.g., AlCl₃). However, this method risks over-alkylation and requires stringent temperature control.

Palladium-Catalyzed Coupling

A more selective approach involves Suzuki-Miyaura coupling:

  • Borylation : 3-Bromo-2,5-dimethylpyrrole is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form the boronic ester.
  • Coupling : The boronic ester reacts with cyclohexyl iodide under Pd(OAc)₂ catalysis, yielding the cyclohexyl-pyrrole derivative.

Optimization Insight

  • Catalyst loading : 5 mol% Pd(OAc)₂ achieves >85% conversion.
  • Solvent : Tetrahydrofuran (THF) enhances solubility of intermediates.

Propanoic Acid Chain Installation

The carboxylic acid group is introduced via ester hydrolysis or oxidation of alcohols .

Ester Hydrolysis

A common strategy involves:

  • Ethyl ester precursor : 3-Cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid ethyl ester is synthesized via Michael addition of cyclohexylmagnesium bromide to ethyl acrylate.
  • Basic hydrolysis : The ester is treated with NaOH in dioxane/water (1:1) at 80°C for 12 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Yield Data

  • Hydrolysis of ethyl esters typically achieves 75–83% yield under optimized conditions.

Nitrile Oxidation

An alternative route involves:

  • Nitrile intermediate : 3-Cyclohexyl-3-(2,5-dimethylpyrrol-1-yl)propanenitrile is oxidized with KMnO₄ in acidic medium.
  • Workup : The reaction mixture is filtered, and the acid is extracted with ethyl acetate.

Limitation : Over-oxidation of the pyrrole ring may occur, necessitating low-temperature conditions (0–5°C).

Industrial-Scale Synthesis and Purification

Large-Batch Hydrogenation

For intermediates requiring reduction (e.g., ketones to alcohols):

  • Catalyst : 10% Pd/C (5 wt%) under 50 psi H₂ at 25°C.
  • Throughput : Batches up to 172 g substrate yield 205 g product (83% yield).

Crystallization Techniques

  • Solvent system : Ethanol/water (3:1) enables recrystallization of the final product with >90% purity.
  • Drying : High-vacuum drying (0.1 mbar, 40°C) removes residual solvents.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrole ring or the cyclohexyl group.

    Substitution: Various substitution reactions can be performed on the pyrrole ring or the cyclohexyl group to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring or the cyclohexyl group.

Scientific Research Applications

3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Anti-Inflammatory Propanoic Acid Derivatives

Propanoic acid derivatives are well-documented NSAIDs. Key comparisons include:

Compound Name Substituents Biological Activity Selectivity (COX-2/COX-1) Source/Reference
Ibuprofen (α-(4-Isobutylphenyl)propanoic acid) α-Methyl, 4-isobutylphenyl Anti-inflammatory, analgesic COX-1 preferential
Fenbufen (4-Biphenylylbutanoic acid) Oxo-functionality at position 4 Enhanced anti-inflammatory activity COX-2 selective
β-Hydroxy-β-arylpropanoic acids β-Hydroxy, aryl groups (e.g., diphenyl) Anti-inflammatory, improved gastric tolerability COX-2 selective (docking studies)
Target compound Cyclohexyl, 2,5-dimethylpyrrole Inferred anti-inflammatory (untested) Potential COX-2 selectivity due to steric hindrance Structural analogy

Key Findings :

  • The target compound’s cyclohexyl group may reduce gastrointestinal toxicity compared to traditional NSAIDs like ibuprofen, as seen in β-hydroxy-β-diphenylpropanoic acids .
  • The pyrrole moiety could disrupt COX-1 binding, similar to fenbufen’s oxo-group enhancing COX-2 selectivity .

Antimicrobial Chlorinated Phenylpropanoic Acid Derivatives

Marine-derived chlorinated 3-phenylpropanoic acids (e.g., compounds 1–3 from Streptomyces coelicolor) exhibit selective antimicrobial activity:

Compound Substituents Activity (MIC µg/mL) Selectivity Source
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Dichloro, hydroxy E. coli: 12.5; S. aureus: 6.25 Gram-positive/-negative
Target compound Cyclohexyl, 2,5-dimethylpyrrole Unknown (structural analogy suggests potential activity) Hypothetical fungal/gram-negative targeting

Key Findings :

  • Chlorination in phenylpropanoic acids enhances antimicrobial potency, but the target compound’s pyrrole may offer alternative mechanisms (e.g., metal chelation or membrane disruption) .
  • Lack of polar groups (e.g., hydroxy or chloro) in the target compound might reduce water solubility, limiting bioavailability compared to marine derivatives .

Pyrrole-Containing Propanoic Acid Derivatives

Compounds with pyrrole/pyrrolidinone motifs highlight divergent applications:

Compound Name Substituents Key Properties Hazards/Applications Source
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Pyrrolidinone ring Irritant (skin/eyes/respiratory) Research chemical
Target compound 2,5-Dimethylpyrrole Predicted lower irritation (no dioxo groups) Potential drug candidate Structural analogy

Key Findings :

  • The absence of reactive dioxo groups in the target compound may improve safety compared to 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, which requires stringent handling .
  • Methyl groups on the pyrrole ring could stabilize the structure against metabolic degradation .

Physicochemical and Analytical Considerations

  • Acidity: The propanoic acid backbone confers moderate acidity (pKa ~4–5), comparable to ibuprofen (pKa 4.4) .
  • Lipophilicity: The cyclohexyl group likely increases logP vs. simpler analogs (e.g., 3-phenylpropanoic acid), impacting blood-brain barrier penetration .
  • Volatility: Bulky substituents reduce volatility relative to short-chain derivatives like 2-methylpropanoic acid (detected via HS-SPME-GCMS) .

Biological Activity

3-Cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H23NC_{15}H_{23}N, with a molecular weight of approximately 233.36 g/mol. The compound features a cyclohexyl group and a pyrrole ring, which contribute to its unique biological properties.

Research indicates that compounds with similar structures may inhibit the DNA-binding activity of GATA3, a transcription factor involved in T-helper cell differentiation. The proposed mechanism involves:

  • Inhibition of GATA3 and SOX4 Interaction : This inhibition is believed to suppress Th2 cell differentiation while not affecting Th1 cell differentiation, potentially leading to decreased production of Th2 cytokines.

Biochemical Pathways

The compound's action appears to influence several biochemical pathways related to immune response modulation. By affecting Th2 cell differentiation pathways, it could play a role in conditions characterized by Th2 dominance, such as allergies and asthma.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains and shown potential efficacy in inhibiting growth.

Anticancer Activity

The compound is also being investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms that involve the modulation of signaling pathways associated with cell survival and proliferation.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activities of this compound:

Study Findings Methodology
Study 1Demonstrated antimicrobial activity against Gram-positive bacteriaIn vitro assays using disk diffusion method
Study 2Induced apoptosis in cancer cell linesFlow cytometry and caspase activity assays
Study 3Inhibited Th2 cytokine production in murine modelsELISA assays for cytokine quantification

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound Structure Biological Activity
3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acidBenzoic acid moietyModerate antimicrobial activity
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acidThiophene ringLimited anticancer effects
3-(2,5-dimethyl-1H-pyrrol-1-yl)propanehydrazideHydrazide groupPotential anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Reactant of Route 2
3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

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